1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine
Overview
Description
1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine is a complex chemical compound that has intrigued researchers due to its unique structural attributes and potential applications in various scientific fields. This compound's multifaceted nature makes it significant in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine involves multiple steps, typically beginning with the preparation of the benzofuran and pyrazole intermediates. The synthesis of the pyrazole ring can be achieved through a cyclization reaction of a hydrazine derivative with a diketone. The benzofuran moiety often requires cyclization of an ortho-hydroxybenzyl derivative. The final coupling of these intermediates with a piperidine derivative, which includes the 2-methoxyethoxy side chain, completes the synthesis under controlled conditions involving catalysts and solvents such as ethanol or methanol.
Industrial Production Methods: : Scaling up to industrial production involves optimizing these reactions for higher yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: : 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine can undergo various chemical reactions, such as:
Oxidation: : Conversion of the benzofuran moiety to various oxygenated derivatives.
Reduction: : Reduction of the pyrazole ring to hydropyrazole.
Substitution: : Nucleophilic substitution on the piperidine ring or the methoxyethoxy side chain.
Common Reagents and Conditions: : Oxidizing agents like hydrogen peroxide or potassium permanganate; reducing agents such as sodium borohydride or lithium aluminium hydride; and nucleophiles like amines or thiols can be employed under appropriate conditions (e.g., varying temperature and pH levels).
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used, resulting in various functionalized derivatives that can enhance the compound's applicability in different fields.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules due to its multiple reactive sites.
Biology: : In biological systems, it can act as a ligand for studying receptor interactions or as a probe in enzyme assays.
Medicine: : Potential pharmaceutical applications include its use as a scaffold in drug design, targeting specific receptors or enzymes involved in diseases.
Industry: : Its derivatives may be used in creating specialized polymers, agrochemicals, or as intermediates in organic synthesis.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Specific receptors or enzymes in biological systems.
Pathways: : Interaction with cellular pathways that mediate its biological effects, potentially affecting signaling cascades or metabolic pathways.
Comparison with Similar Compounds
Similar compounds include other substituted piperidines, benzofurans, and pyrazoles. 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine is unique due to its specific substitution pattern, which confers distinctive reactivity and potential biological activity.
List of Similar Compounds
1-benzofuran-2-yl-piperidine derivatives
1H-pyrazol-4-ylmethyl-piperidines
Benzyl-pyrazoles with different side chains
This detailed exploration highlights the compound's complex nature and its versatility in scientific research and industrial applications. Curious about any specifics?
Properties
IUPAC Name |
1-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-31-15-16-32-24-11-13-29(14-12-24)19-23-20-30(18-21-7-3-2-4-8-21)28-27(23)26-17-22-9-5-6-10-25(22)33-26/h2-10,17,20,24H,11-16,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFQEIOYNMSMCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(CC1)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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